![molecular formula C11H18N4O2 B13882536 N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine CAS No. 878025-72-0](/img/structure/B13882536.png)
N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine
Description
N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine is a nitro-substituted aromatic diamine with a unique substitution pattern. Its structure consists of a benzene ring bearing a nitro group at position 2 and two amine groups at positions 1 and 3. The N~1~ nitrogen is further substituted with a methyl group and a 2-(dimethylamino)ethyl chain (Figure 1).
For instance, compounds with dimethylaminoethyl substituents are often synthesized via nucleophilic substitution or reductive amination . The nitro group at position 2 likely influences reactivity, enabling further functionalization or participation in redox reactions.
Properties
CAS No. |
878025-72-0 |
---|---|
Molecular Formula |
C11H18N4O2 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N4O2/c1-13(2)7-8-14(3)10-6-4-5-9(12)11(10)15(16)17/h4-6H,7-8,12H2,1-3H3 |
InChI Key |
MYFMWXSMWFWULP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=CC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Methods
Starting Material Preparation and Nitration
- The synthesis typically begins with a substituted benzene derivative such as 1,3-diaminobenzene or a protected form thereof.
- Nitration is performed under controlled acidic conditions to introduce the nitro group at the 2-position relative to the amino groups.
- Suitable nitration reagents include nitric acid in sulfuric acid, but care is taken to avoid over-nitration or oxidation.
Amino Group Protection and Selective Alkylation
- To prevent unwanted side reactions, the amino groups may be protected using acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), or others.
- Protection improves solubility and selectivity during subsequent alkylation steps.
- Alkylation to introduce the N-methyl and N-(2-dimethylaminoethyl) substituents is typically achieved using alkyl halides or reductive amination strategies.
Introduction of the Dimethylaminoethyl Side Chain
- The key side chain, the 2-(dimethylamino)ethyl group, is often installed by nucleophilic substitution or reductive amination on the corresponding amino group.
- For example, reaction with 2-chloro-N,N-dimethylethylamine or its derivatives under basic conditions can be employed.
- Alternatively, reductive amination using formaldehyde and dimethylamine sources may be used.
Deprotection and Final Purification
- After alkylation, protecting groups are removed under mild acidic conditions (e.g., trifluoroacetic acid treatment).
- The final compound is purified by recrystallization or chromatographic techniques to achieve high purity.
Representative Synthesis Example from Patent Literature
A patent (WO2021074138A1) describes related aromatic diamine syntheses involving:
- Use of solvents such as dichloromethane or toluene.
- Activation of acids with peptide coupling reagents like propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU for azide formation.
- One-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and t-butanol/toluene mixtures to obtain carbamate intermediates, which upon deprotection yield the amine.
- The amine product may contain phosphorus salt impurities from DPPA, affecting yield (~60% isolated yield reported).
- Protecting groups such as Boc are used to improve solubility and selectivity during synthesis steps.
Alternative Preparation Routes and Catalytic Hydrogenation
- Catalytic hydrogenation using Raney nickel in tetrahydrofuran at mild temperatures (20–25 °C) under hydrogen pressure (3 atm) for 12 hours has been reported to reduce nitro intermediates to the corresponding amines.
- Post-reaction filtration and recrystallization from ethyl acetate and n-heptane mixtures yield purified products with yields around 78%.
Analytical and Purification Techniques
- Reaction progress is commonly monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
- Purification involves recrystallization from solvent mixtures (e.g., ethyl acetate/n-heptane) or column chromatography using silica gel with hexane/ethyl acetate eluents.
- Drying agents like anhydrous sodium sulfate or magnesium sulfate are used to remove residual moisture from organic extracts.
- Final compounds are characterized by mass spectrometry (e.g., ESI-MS), NMR spectroscopy, and melting point determination.
Summary Table of Key Preparation Parameters
Step | Reagents/Conditions | Solvents | Notes | Yield (%) |
---|---|---|---|---|
Aromatic nitration | HNO₃/H₂SO₄ | - | Controlled to avoid over-nitration | Not specified |
Amino protection | Boc, Fmoc, or similar protecting groups | DCM, Toluene | Improves solubility and selectivity | - |
Alkylation | Alkyl halides or reductive amination | DMF, THF | Installation of N-methyl and dimethylaminoethyl groups | - |
Curtius rearrangement | DPPA, triethylamine, t-butanol/toluene (1:1) | Toluene, t-butanol | One-pot conversion to carbamate intermediate | ~60 (isolated) |
Catalytic hydrogenation | Raney Ni, H₂ (3 atm), THF, 20–25 °C, 12 h | THF | Reduction of nitro to amine | ~78 |
Purification | Recrystallization, column chromatography | Ethyl acetate/n-heptane, hexane/ethyl acetate | Removal of impurities and salts | - |
Research Gaps and Recommendations
- Specific, detailed synthetic protocols for N¹-[2-(Dimethylamino)ethyl]-N¹-methyl-2-nitrobenzene-1,3-diamine are limited in open literature.
- Most available data derive from analogous compounds or patent disclosures.
- Further experimental optimization and mechanistic studies could improve yields and purity.
- Exploration of alternative coupling reagents and protecting groups may enhance synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzene derivatives .
Scientific Research Applications
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-N-[2-(dimethylamino)ethyl]-3-N-methyl-2-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the dimethylaminoethyl group can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Nitro vs. Halogen Substituents
- N~1~-[2-(Dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine (): This compound shares the dimethylaminoethyl chain but differs in the aromatic substitution pattern. The fluorine atom at position 2 and the 1,4-diamine configuration result in a molecular weight of 197.25 g/mol (C₁₀H₁₆FN₃). The nitro group in the target compound introduces stronger electron-withdrawing effects, which may alter solubility and reactivity in comparison .
- 1-N-(2-chloro-4-nitrophenyl)benzene-1,3-diamine (): Features a nitro group at position 4 and a chlorine at position 2. The absence of alkylamino chains reduces its basicity compared to the target compound.
Alkylamino Side Chain Variations
- N~1~-(2-(Dimethylamino)ethyl)-5-methoxy-N~1~-methylbenzene-1,2,4-triamine (Compound 5h, ): A triamine derivative with a methoxy group and a pyrimidinyl-indole substituent. Its molecular formula (C₂₅H₃₁N₇O₂) and mass (473.56 g/mol) highlight increased complexity. The target compound’s simpler structure may offer advantages in synthetic scalability .
- N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine (): Contains a thienylmethyl group instead of a nitrobenzene core.
Physicochemical Properties
Table 1: Comparative Data for Selected Diamines
*Estimated based on structural analysis. †DMAE = 2-(Dimethylamino)ethyl.
Research Findings and Implications
Synthetic Flexibility: The dimethylaminoethyl side chain enables facile modification via alkylation or acylation, as demonstrated in and .
Electronic Effects : The nitro group’s electron-withdrawing nature may stabilize charge-transfer complexes, a property leveraged in dyes or sensors.
Biological Potential: Structural parallels to RVFV inhibitors () and antimicrobial polyamines () suggest unexplored therapeutic avenues .
Biological Activity
N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine, also known by its CAS number 878025-72-0, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound’s synthesis, biological properties, and relevant case studies.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 234.29 g/mol
- CAS Number : 878025-72-0
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitroaniline derivatives with dimethylaminoethyl groups. The synthetic pathway often utilizes various reagents such as methyl iodide and dimethyl sulfate to achieve the desired substitution patterns on the aromatic ring .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The effectiveness appears to be dose-dependent, with higher concentrations yielding better results .
Mutagenicity and Toxicity
Despite its potential therapeutic benefits, concerns regarding mutagenicity have been raised. The compound has been included in lists of chemicals with established mutagenic properties, which necessitates further investigation into its safety profile for therapeutic use . Toxicological assessments indicate that while it exhibits some cytotoxicity against certain cell lines, the specific mechanisms remain to be fully elucidated.
Case Studies
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a controlled study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations (0.1 µM to 10 µM). Results demonstrated a significant reduction in cell viability at concentrations above 1 µM after 48 hours of treatment. Flow cytometry analyses indicated an increase in early apoptotic cells at higher doses .
Case Study 2: Antibacterial Activity Assessment
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus using a disk diffusion method. The compound showed inhibition zones ranging from 10 mm to 25 mm depending on concentration (100 µg to 500 µg per disk), suggesting its potential as an antimicrobial agent .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.